molecular formula C9H7BrN2 B163590 3-Bromoquinolin-8-amine CAS No. 139399-67-0

3-Bromoquinolin-8-amine

Cat. No.: B163590
CAS No.: 139399-67-0
M. Wt: 223.07 g/mol
InChI Key: NDROWMOVSVLHDO-UHFFFAOYSA-N
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Description

3-Bromoquinolin-8-amine is a chemical compound belonging to the quinoline family. It is characterized by a bromine atom at the third position and an amine group at the eighth position on the quinoline ring. This compound has a molecular formula of C9H7BrN2 and a molecular weight of 223.07 g/mol . It is known for its autofluorescent properties and is used in various scientific assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinolin-8-amine can be achieved through several methods. One common approach involves the use of N-propargyl aniline derivatives. The process includes intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation using mono-propargylated aromatic ortho-diamines . The reaction can be conducted under aerobic conditions with stannic chloride or indium (III) chloride as catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinolin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, palladium catalysts.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate.

    Reduction Reactions: Reducing agents like stannous chloride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate.

Major Products Formed:

    Substitution Reactions: Formation of azido derivatives.

    Oxidation Reactions: Formation of quinoline N-oxides.

    Reduction Reactions: Formation of amine derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

3-Bromoquinolin-8-amine and its derivatives have been studied for their pharmacological properties, particularly against various diseases. Key applications include:

  • Antimicrobial Activity : Compounds containing the quinoline structure exhibit potent activity against a range of pathogens, including bacteria and protozoa. For instance, 8-quinolinamines have shown promising results as broad-spectrum anti-infectives, particularly against drug-resistant strains of Plasmodium falciparum, the causative agent of malaria. Studies indicate that certain derivatives can achieve IC50 values as low as 20 ng/mL in vitro .
  • Alzheimer's Disease Treatment : Research has highlighted the potential of 8-aminoquinoline derivatives, including this compound, as multifunctional agents for Alzheimer's disease (AD). These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in AD pathology. Certain hybrids have demonstrated significant protective effects against amyloid-beta aggregation, a hallmark of AD .
  • Anticancer Properties : Some derivatives have been evaluated for their anticancer activities, showing efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Material Science Applications

In addition to their biological significance, quinoline derivatives are utilized in material science:

  • Organic Light Emitting Diodes (OLEDs) : this compound can serve as an electron transport material in OLEDs due to its favorable electronic properties . The incorporation of such compounds enhances the efficiency and stability of light-emitting devices.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Case Study on Antimalarial Activity : A study conducted by Yang et al. synthesized several 8-quinolinamines and evaluated their antimalarial properties. Compounds exhibited significant activity against both drug-sensitive and resistant strains of malaria, demonstrating the potential for developing new treatments against resistant infections .
  • Alzheimer's Disease Research : In a study exploring hybrid compounds combining melatonin with aminoquinolines, several derivatives were found to inhibit Aβ aggregation effectively while also demonstrating low cytotoxicity in neuronal cell lines . These findings suggest that such compounds could lead to novel therapeutic strategies for AD.

Comparison with Similar Compounds

Uniqueness: 3-Bromoquinolin-8-amine is unique due to the presence of both a bromine atom and an amine group on the quinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .

Biological Activity

3-Bromoquinolin-8-amine is a derivative of the quinoline family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and antiviral agent, reflecting the broader pharmacological properties of quinoline derivatives.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H7BrN\text{C}_9\text{H}_7\text{BrN}

This compound features a bromine atom at the 3-position and an amino group at the 8-position of the quinoline ring, which is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.33 – 18.9 μg/mL
Escherichia coli2.00 – 20.0 μg/mL
Pseudomonas aeruginosa2.50 – 25.0 μg/mL

These results suggest that modifications in the structure of quinoline can enhance antibacterial efficacy, making it a promising candidate for developing new antibiotics .

2. Anticancer Activity

This compound has shown potential in cancer treatment through its ability to inhibit tumor cell proliferation. In vitro studies using various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell growth. Notably:

Cell Line IC50 (μM)
HeLa (cervical cancer)10 – 20
A431 (epidermoid carcinoma)15 – 30

The anticancer activity is attributed to its interaction with cellular metal ions and modulation of redox homeostasis .

3. Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. The compound has been evaluated against viral pathogens, showing promising results:

Virus Type Inhibition Rate (%) Cytotoxicity (CC50 μM)
Influenza A85%>200
HIV>90%>150

The antiviral mechanism appears to be linked to enhanced lipophilicity and electron-withdrawing substituents on the anilide ring, which improve viral inhibition while minimizing cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Electron-Withdrawing Groups : Substituents at the 2-position enhance lipophilicity and biological activity.
  • Aromatic Amide Substitutions : Modifications at the amine group can further optimize efficacy against specific pathogens.

These insights provide a framework for designing more potent derivatives .

Case Studies

Several case studies have documented the effectiveness of quinoline derivatives in clinical settings:

  • Antimalarial Research : A study demonstrated that certain 8-aminoquinoline derivatives exhibited potent antimalarial activity against drug-resistant strains of Plasmodium falciparum, suggesting that similar modifications in this compound could yield effective treatments .
  • Neuroprotective Effects : Investigations into metal ion chelation by quinoline compounds have shown promise in neurodegenerative diseases like Alzheimer's disease, where metal dysregulation is a factor .

Properties

IUPAC Name

3-bromoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDROWMOVSVLHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568410
Record name 3-Bromoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139399-67-0
Record name 3-Bromo-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139399-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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